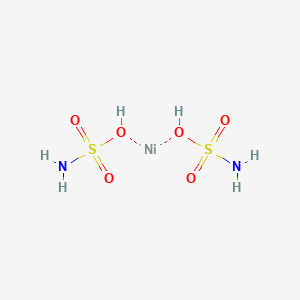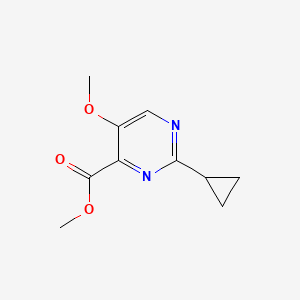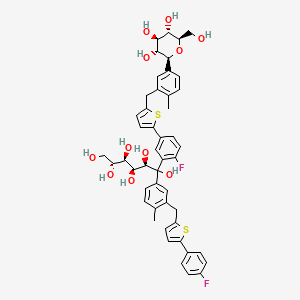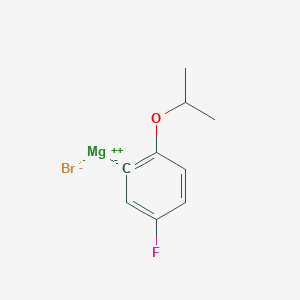
(5-Fluoro-2-i-propyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran: is a Grignard reagent commonly used in organic synthesis. This compound is particularly valuable for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-fluoro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 5-fluoro-2-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
5-fluoro-2-iso-propyloxybromobenzene+Mg→(5-fluoro-2-iso-propyloxyphenyl)magnesium bromide
Industrial Production Methods: On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring mechanisms and temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (5-fluoro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Electrophiles: Such as alkyl halides and acyl chlorides.
Solvents: Anhydrous tetrahydrofuran is typically used to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: From reactions with electrophiles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Plays a role in the synthesis of polymers and other advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for various pharmaceuticals.
Biochemical Research: Helps in the study of biochemical pathways and the development of new therapeutic agents.
Industry:
Agrochemicals: Used in the production of pesticides and herbicides.
Fine Chemicals: Important in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-fluoro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
- (4-fluoro-2-iso-propyloxyphenyl)magnesium bromide
- (5-fluoro-2-methoxyphenyl)magnesium bromide
- (3-fluoro-4-methoxyphenyl)magnesium bromide
Uniqueness: (5-fluoro-2-iso-propyloxyphenyl)magnesium bromide is unique due to its specific substitution pattern, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of certain target molecules where other Grignard reagents might not be as effective.
Properties
IUPAC Name |
magnesium;1-fluoro-4-propan-2-yloxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO.BrH.Mg/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWRSZFVKMQSDC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
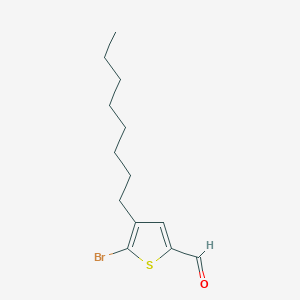
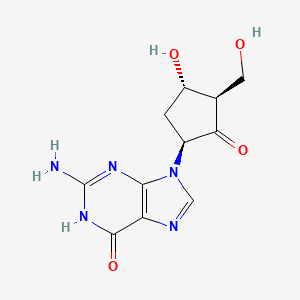
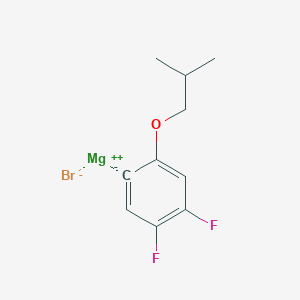
![(3E)-3-[4-(3-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14881668.png)
![2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14881676.png)
![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)
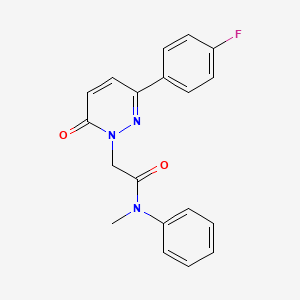
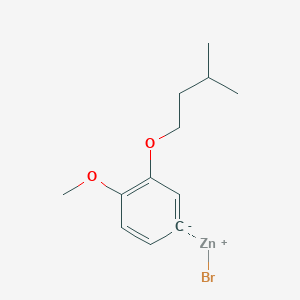
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
